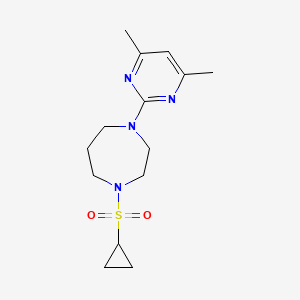![molecular formula C11H12BrN5 B15119957 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15119957.png)
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromo group and an azetidine ring linked to an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azetidine ring can be introduced through nucleophilic substitution reactions, often using azetidine derivatives. The final step involves the attachment of the imidazole moiety, which can be achieved through various coupling reactions, such as the use of imidazole and formaldehyde .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The imidazole and azetidine rings can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino-substituted pyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The imidazole ring is known to interact with metal ions and can participate in coordination chemistry, which may be relevant for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-1-methyl-1H-imidazole: Similar in structure but lacks the pyrimidine and azetidine rings.
1,4-bis[(1H-imidazol-1-yl)methyl]benzene: Contains imidazole moieties but has a benzene core instead of pyrimidine.
Uniqueness
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromo group allows for further functionalization, while the imidazole and azetidine rings provide sites for interaction with biological targets.
Eigenschaften
Molekularformel |
C11H12BrN5 |
|---|---|
Molekulargewicht |
294.15 g/mol |
IUPAC-Name |
5-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C11H12BrN5/c12-10-3-14-11(15-4-10)17-6-9(7-17)5-16-2-1-13-8-16/h1-4,8-9H,5-7H2 |
InChI-Schlüssel |
TUOBZTLHESDVOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC=C(C=N2)Br)CN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine](/img/structure/B15119881.png)
![2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine](/img/structure/B15119883.png)
![3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B15119893.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B15119894.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B15119897.png)
![N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15119905.png)
![N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B15119909.png)
![4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B15119925.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline](/img/structure/B15119926.png)
![4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15119937.png)
![5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15119943.png)

amino}pyridine-2-carbonitrile](/img/structure/B15119963.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B15119964.png)
